4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
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Description
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Chemistry
The compound is involved in the synthesis and characterization of metal complexes. For instance, Bermejo et al. (2000) described the synthesis of different compounds including 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole, exhibiting interesting coordination chemistry with nickel, leading to the formation of novel nickel complexes (Bermejo et al., 2000).
Applications in Electroluminescent Layers
A related compound, 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, was studied for potential use in organic light-emitting devices, showing promising photophysical properties and suitability for color electroluminescent structures, as explored by Dobrikov et al. (2011) (Dobrikov et al., 2011).
Spiroxindole and Thiazolo Pyrrolidine Derivatives Synthesis
Poomathi et al. (2015) synthesized spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, including benzo[d]imidazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine], through 1,3-dipolar cycloaddition reactions. These derivatives offer diverse applications in medicinal and material chemistry (Poomathi et al., 2015).
Catalytic Applications in Organic Synthesis
Li et al. (2018) developed new Ruthenium(II)-NNN pincer complexes for the efficient coupling of aromatic diamines and alcohols to 1H-benzo[d]imidazoles. These complexes, including derivatives like 2,6-bis(1H-imidazole-2-yl)pyridine, show potential as catalysts in organic synthesis (Li et al., 2018).
Antimicrobial Applications
A study by Khanage et al. (2020) reported on the antimicrobial efficacy of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, showing significant activity against bacteria like S. aureus and E. coli, indicating potential applications in developing new antimicrobial agents (Khanage et al., 2020).
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-31-23-9-5-4-8-22(23)28-16-18(14-24(28)30)25-27-20-6-2-3-7-21(20)29(25)15-17-10-12-19(26)13-11-17/h2-13,18H,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKVFQXVIVPJSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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